molecular formula C7H6BrCl B1268085 1-Bromo-3-(chloromethyl)benzene CAS No. 932-77-4

1-Bromo-3-(chloromethyl)benzene

Cat. No. B1268085
CAS RN: 932-77-4
M. Wt: 205.48 g/mol
InChI Key: UDKGXKYEWBGQCG-UHFFFAOYSA-N
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Patent
US09115120B2

Procedure details

To a stirred mixture of pentane-2,4-dione (2.7 g, 26.7 mmol) and K2CO3 (3.4 g, 24.3 mmol) in EtOH (50 mL), 1-bromo-3-(chloromethyl)benzene (5.0 g, 24.3 mmol) was added at RT and the reaction mixture was refluxed overnight. After removal of volatiles under reduced pressure, the residue was taken up in EtOAc (100 mL) and washed with H2O (50 mL). The organic layer was separated, washed with brine, dried over Na2SO4, filtered and concentrated to afford the crude product, which was purified by silica gel column chromatography (EtOAc:Petroleum ether=1:10) to afford 4-(3-bromophenyl)butan-2-one as a colorless oil (3.7 g, 67%). MS (ES+) C10H11BrO requires: 226, 228 found: 227[M+H]+, 229 [M+2+H]+(1:1).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].C([O-])([O-])=O.[K+].[K+].[Br:14][C:15]1[CH:20]=C[CH:18]=[C:17](CCl)[CH:16]=1>CCO>[Br:14][C:15]1[CH:20]=[C:5]([CH2:4][CH2:3][C:2](=[O:7])[CH3:1])[CH:18]=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)CCl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at RT
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of volatiles under reduced pressure
WASH
Type
WASH
Details
washed with H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (EtOAc:Petroleum ether=1:10)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.